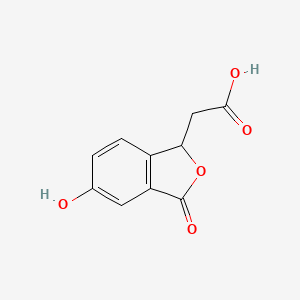

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

説明

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid is a heterocyclic compound featuring an isobenzofuran core fused with a γ-lactone ring (3-oxo-1,3-dihydroisobenzofuran) and substituted with a hydroxy group at position 5 and an acetic acid moiety at position 1. Its molecular formula is C₁₀H₈O₅, with a molecular weight of 208.17 g/mol.

特性

分子式 |

C10H8O5 |

|---|---|

分子量 |

208.17 g/mol |

IUPAC名 |

2-(5-hydroxy-3-oxo-1H-2-benzofuran-1-yl)acetic acid |

InChI |

InChI=1S/C10H8O5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11H,4H2,(H,12,13) |

InChIキー |

FBVVSPYRKXUPCY-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1O)C(=O)OC2CC(=O)O |

製品の起源 |

United States |

準備方法

2-(5-ヒドロキシ-3-

生物活性

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS No. 144402-59-5) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by relevant studies and data.

- Molecular Formula : C10H8O5

- Molecular Weight : 208.17 g/mol

- CAS Number : 144402-59-5

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid exhibit significant anti-inflammatory properties. For example, γ-butyrolactones have shown potent inhibition of inflammatory mediators such as phospholipase A1 and caspase-1, leading to reduced inflammation in various models .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

3. Anticancer Activity

Preliminary studies suggest that 2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid may possess cytotoxic effects against cancer cell lines. For instance, synthetic derivatives in the same class have shown IC50 values ranging from 0.05 μM to 0.313 μM against various cancer cells, indicating strong potential as anticancer agents .

Data Summary

Case Studies

Several case studies have highlighted the biological activities of compounds related to 2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that derivatives inhibited inflammatory cytokines in RAW 264.7 macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases.

-

Antioxidant Efficacy :

- In a controlled experiment, the compound's ability to reduce oxidative stress markers was assessed in cellular models exposed to oxidative agents.

-

Cytotoxicity Assessment :

- Various synthetic analogs were tested against breast cancer cell lines, showing promising results with significant reductions in cell viability at low concentrations.

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share the isobenzofuran-3-one core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Table 1: Key Structural Analogs

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Polarity : The target compound’s hydroxy group increases polarity compared to methoxy-substituted analogs (), enhancing aqueous solubility .

- Lipophilicity : Methoxy and sulfamoyl groups () moderately increase logP compared to the hydroxy group .

Crystallographic and Stability Features

- Hydrogen Bonding: The target compound’s crystal lattice is stabilized by O–H···O interactions, similar to analogs like 3-[(3-oxo...)amino]benzoic acid (N–H···O bonds) and 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (S–H···O bonds) .

- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) disrupt crystallinity, reducing melting points compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。